![molecular formula C15H20N4O2 B2530331 N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-56-9](/img/structure/B2530331.png)
N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
This compound is a part of a novel series of compounds designed lacking the carboxamide group . It is related to compound 7 (AC220), which was identified as the most potent and selective FLT3 inhibitor with good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen recent advances . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains an isoxazole ring attached to a tetrahydrobenzo[d]imidazole ring via a carboxamide group . The isoxazole ring carries a tert-butyl group .Chemical Reactions Analysis
Imidazole is a key component in many functional molecules used in a variety of everyday applications . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
- Researchers have explored its impact on specific cancer cell lines, tumor xenograft models, and signaling pathways related to cancer progression .
- FLT3 (FMS-like tyrosine kinase 3) inhibitors are essential in treating acute myeloid leukemia (AML). Some isoxazole-based compounds, including this one, have been investigated as FLT3 inhibitors .
- Specifically, N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have shown promise in inhibiting FLT3 phosphorylation and tumor regression in preclinical models .
Anticancer Activity
FLT3 Kinase Inhibition
Mechanism of Action
properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)12-7-13(21-19-12)18-14(20)9-4-5-10-11(6-9)17-8-16-10/h7-9H,4-6H2,1-3H3,(H,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXIFLPUWBOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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